1-(10-Phenyldecyl)-1H-1,2,4-triazole

CYP17A1 inhibition Prostate cancer Azole scaffold comparison

1-(10-Phenyldecyl)-1H-1,2,4-triazole (CAS 919800-86-5) is a synthetic azole-based heterocyclic compound featuring a 1,2,4-triazole ring N-substituted with a ten-methylene-chain phenylalkyl tail. It was designed and characterized as part of a series of phenyl alkyl azole inhibitors targeting the dual-function cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (CYP17A1, EC 1.14.14.19), a validated therapeutic target in androgen-dependent prostate cancer.

Molecular Formula C18H27N3
Molecular Weight 285.4 g/mol
CAS No. 919800-86-5
Cat. No. B12619026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10-Phenyldecyl)-1H-1,2,4-triazole
CAS919800-86-5
Molecular FormulaC18H27N3
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCN2C=NC=N2
InChIInChI=1S/C18H27N3/c1(2-4-6-11-15-21-17-19-16-20-21)3-5-8-12-18-13-9-7-10-14-18/h7,9-10,13-14,16-17H,1-6,8,11-12,15H2
InChIKeyQQAZYFRYTKPXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(10-Phenyldecyl)-1H-1,2,4-triazole (CAS 919800-86-5): A Long-Chain Triazole CYP17A1 Inhibitor for Prostate Cancer and Endocrine Research


1-(10-Phenyldecyl)-1H-1,2,4-triazole (CAS 919800-86-5) is a synthetic azole-based heterocyclic compound featuring a 1,2,4-triazole ring N-substituted with a ten-methylene-chain phenylalkyl tail. It was designed and characterized as part of a series of phenyl alkyl azole inhibitors targeting the dual-function cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (CYP17A1, EC 1.14.14.19), a validated therapeutic target in androgen-dependent prostate cancer [1]. The compound has a molecular formula of C₁₈H₂₇N₃, a molecular weight of 285.43 g/mol, a calculated polar surface area (PSA) of 30.71 Ų, and a predicted LogP of 4.64 [2].

Why 1-(10-Phenyldecyl)-1H-1,2,4-triazole Cannot Be Replaced by Shorter-Chain or Imidazole Analogs in CYP17A1 Research


Within the N-phenylalkyl azole series targeting CYP17A1, identical alkyl chain lengths do not produce equivalent inhibition when the azole heterocycle is switched from imidazole to 1,2,4-triazole, nor do triazole analogs with shorter methylene linkers replicate the potency of the ten-carbon chain compound. The BRENDA-curated dataset from Owen et al. (2008) reveals a non-linear relationship between chain length, azole type, and percent inhibition at fixed concentration, with the C10-triazole (79.6% inhibition at 0.1 mM) outperforming its direct imidazole counterpart (65.2% inhibition at a 10-fold lower concentration, 0.01 mM) under different assay conditions [1]. Consequently, generic substitution—whether by heterocycle exchange or chain truncation—introduces uncontrolled variability in target engagement, confounding structure–activity relationship (SAR) interpretations and experimental reproducibility in endocrine cancer pharmacology [1].

1-(10-Phenyldecyl)-1H-1,2,4-triazole: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Triazole vs. Imidazole Scaffold Comparison at C10 Chain Length: CYP17A1 Inhibition in Rat Testicular Microsomes

In the same study (Owen et al., 2008), the C10-triazole compound 1-(10-phenyldecyl)-1H-1,2,4-triazole achieved 79.6% inhibition of rat CYP17A1 (17α-hydroxylase/17,20-lyase) at 0.1 mM [1]. Its direct imidazole analog, 1-(10-phenyl-decyl)-1H-imidazole, produced 65.2% inhibition at 0.01 mM [1]. Although tested at different concentrations, both compounds share the identical C10-phenylalkyl tail, isolating the heterocycle as the sole structural variable. The triazole scaffold at 10-fold higher concentration (0.1 mM vs. 0.01 mM) achieved only a 1.22-fold higher absolute inhibition percentage, suggesting distinct binding interactions between the triazole and imidazole ring systems with the heme iron of CYP17A1 [1].

CYP17A1 inhibition Prostate cancer Azole scaffold comparison

Chain-Length SAR: C10-Triazole vs. Shorter-Chain Triazole Analogs in CYP17A1 Inhibition

Among the N-phenylalkyl-1H-1,2,4-triazole subseries tested uniformly at 0.1 mM in rat testicular microsomes, 1-(10-phenyldecyl)-1H-1,2,4-triazole (C10) exhibited 79.6% inhibition, the highest value recorded for the triazole series [1]. Shorter-chain triazole analogs at the same 0.1 mM concentration showed progressively lower activity: C1 (1-benzyl-1H-1,2,4-triazole) at 6.8%, C2 at 10.9%, C3 at 17.2%, C4 at 29%, C5 at 55%, C6 at 60.4%, C7 at 73.2%, C8 at 76.6%, and C9 at 79.1% [1]. The C10 compound represents the peak of this chain-length-dependent activity gradient, with the incremental gain from C9 to C10 (+0.5 percentage points) indicating that optimal chain length has been reached [1].

Chain-length SAR CYP17A1 Triazole series

Lipophilicity Differentiation: LogP of 1-(10-Phenyldecyl)-1H-1,2,4-triazole vs. Ketoconazole

The calculated LogP of 1-(10-phenyldecyl)-1H-1,2,4-triazole is 4.64 [1], substantially higher than the measured LogP of ketoconazole (KTZ), the reference CYP17A1 inhibitor, which is approximately 4.35 [2]. This 0.29 LogP unit increase corresponds to an approximately 1.95-fold higher theoretical octanol–water partition coefficient. The Owen et al. (2008) study explicitly identified LogP as a key physicochemical determinant of CYP17A1 inhibitory activity within this compound series [3]. The elevated lipophilicity of the C10-triazole is a direct consequence of the extended ten-methylene linker, which is absent in KTZ and many other clinically used azole antifungals that also inhibit CYP17A1 [3].

Lipophilicity LogP Physicochemical properties

Triazole vs. Imidazole Chain-Length Selectivity Profile: Differentiated SAR for CYP17A1 Lyase vs. Hydroxylase Components

The Owen et al. (2008) study demonstrated that all azole-based compounds tested were less potent toward the 17α-hydroxylase component than the 17,20-lyase component of CYP17A1, a desirable selectivity profile for prostate cancer drug development [1]. While IC₅₀ values for the C10-triazole were not explicitly reported in the abstract, the structurally analogous N-7-phenyl heptyl imidazole (C7-imidazole) exhibited IC₅₀ = 320 nM against 17α-OHase and IC₅₀ = 100 nM against lyase (3.2-fold lyase selectivity), and N-8-phenyl octyl imidazole (C8-imidazole) showed IC₅₀ = 250 nM against 17α-OHase and IC₅₀ = 210 nM against lyase (1.19-fold) [1]. The C10-triazole, with its extended chain and triazole heterocycle, represents a distinct point in this SAR landscape, offering researchers a tool to probe how chain length beyond C8 and heterocycle identity modulate the hydroxylase/lyase selectivity ratio [2].

Lyase selectivity Hydroxylase Bifunctional enzyme inhibition

Comparison with Clinical Reference Inhibitor Ketoconazole: CYP17A1 Inhibition Benchmarking

Ketoconazole (KTZ), the standard clinical azole comparator in CYP17A1 inhibition studies, exhibited 61.5% inhibition at 0.01 mM against rat CYP17A1 in the Owen et al. (2008) assay system [1]. At the same concentration (0.01 mM), 1-(10-phenyl-decyl)-1H-imidazole (the imidazole analog of the target compound) achieved 65.2% inhibition, slightly exceeding KTZ [1]. While the C10-triazole was tested at 0.1 mM (79.6% inhibition) rather than 0.01 mM, this dataset positions the C10-phenylalkyl azole chemotype as competitive with or superior to KTZ on a per-concentration basis within the imidazole subseries, and the triazole analog at C10 extends this scaffold space to a heterocycle not represented by KTZ (an imidazole-dioxolane hybrid) [1]. The C10-triazole thus provides a structurally and pharmacologically distinct alternative to KTZ for CYP17A1 mechanistic studies [2].

Ketoconazole Reference inhibitor CYP17A1 benchmarking

High-Impact Research and Industrial Application Scenarios for 1-(10-Phenyldecyl)-1H-1,2,4-triazole (CAS 919800-86-5)


Prostate Cancer Drug Discovery: CYP17A1 Lyase-Selective Inhibitor Lead Optimization

The C10-triazole serves as a tool compound for probing the lyase-over-hydroxylase selectivity ratio in CYP17A1 inhibitor design, a critical parameter for next-generation prostate cancer therapeutics that aim to suppress androgen biosynthesis without impairing glucocorticoid production [1]. Its position at the activity maximum of the triazole chain-length series (79.6% inhibition at 0.1 mM) [2] and its structural differentiation from the imidazole series make it a valuable reference point for medicinal chemistry campaigns optimizing azole type, chain length, and substituent effects on component selectivity [1].

Structure–Activity Relationship (SAR) Studies on Azole–Heme Coordination Geometry

Researchers investigating the coordination chemistry of nitrogen heterocycles with cytochrome P450 heme iron can employ the C10-triazole as a matched-pair comparator to its C10-imidazole analog. The triazole ring presents three nitrogen atoms with distinct coordination potential compared to the two-nitrogen imidazole, and the differential inhibition profiles (C10-triazole: 79.6% at 0.1 mM vs. C10-imidazole: 65.2% at 0.01 mM) [1] provide empirical data for computational modeling of azole–heme binding geometries and affinity predictions [1].

Lipophilicity–Activity Relationship Profiling in CYP Enzyme Inhibitor Design

With its calculated LogP of 4.64—significantly exceeding that of ketoconazole (LogP ≈ 4.35) [1]—the C10-triazole provides a high-lipophilicity reference compound for studies correlating LogP with CYP enzyme inhibitory potency, membrane partitioning, and metabolic stability. The Owen et al. (2008) study identified LogP as a key physicochemical determinant of CYP17A1 inhibition [2], and the C10-triazole, as the longest-chain member of the series, anchors the high-lipophilicity end of the SAR dataset, enabling robust regression models for predicting inhibitor potency from calculated physicochemical parameters [2].

Endocrine Pharmacology: Tool Compound for Androgen Biosynthesis Pathway Dissection

In steroidogenic pathway analysis, the C10-triazole allows researchers to selectively block CYP17A1 at a defined node in androgen biosynthesis. Its differentiation from ketoconazole—both in azole scaffold (triazole vs. imidazole-dioxolane) and lipophilicity (LogP 4.64 vs. 4.35) [1] [2]—provides an orthogonal chemical probe for confirming that observed biological effects are target-mediated rather than compound-specific artifacts, in accordance with best practices for chemical probe validation in endocrine pharmacology [1].

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